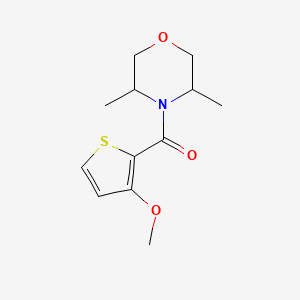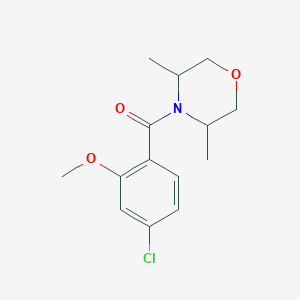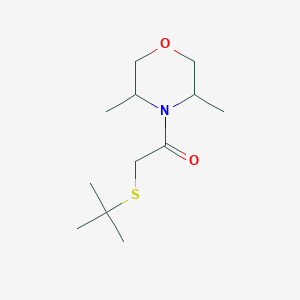
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells.
Wirkmechanismus
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide binds irreversibly to the cysteine residue in the active site of BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of the immune response in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with other anti-cancer drugs. It has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies. 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and suppress the immune response in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide is its high selectivity and potency against BTK, which makes it a promising therapeutic agent for the treatment of various types of cancer. However, one of the limitations for lab experiments is the lack of clinical data on the safety and efficacy of 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide in humans, which makes it difficult to predict its potential clinical utility.
Zukünftige Richtungen
There are several future directions for the research and development of 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide. One potential direction is the investigation of its use in combination with other anti-cancer drugs, such as immune checkpoint inhibitors or chemotherapy agents. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties and safety profiles. Finally, the clinical evaluation of 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide in humans is necessary to determine its potential clinical utility as a therapeutic agent for the treatment of various types of cancer.
Synthesemethoden
The synthesis of 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide involves the reaction of 5-chloro-2-picoline with 4-hydroxytetrahydrofuran and propan-2-amine in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Eigenschaften
IUPAC Name |
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(2)17(12-5-7-19-8-6-12)14(18)13-4-3-11(15)9-16-13/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEVWWPZKGLXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)

![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)




